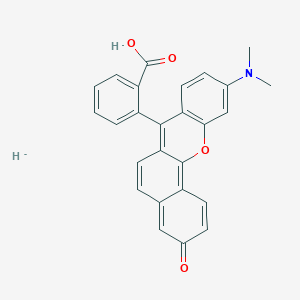

5-(6)-Carboxy RhodFluor

Description

Overview of Fluorescent Indicators in Scientific Inquiry

Fluorescent indicators are molecules that, upon absorbing light of a specific wavelength, emit light at a longer wavelength. This phenomenon, known as fluorescence, has become an indispensable tool in biological and biomedical research. researchgate.net These probes allow for the visualization and quantification of specific ions, molecules, and environmental parameters within living cells and tissues with high sensitivity and spatiotemporal resolution. researchgate.net The utility of fluorescent probes stems from their ability to provide real-time information about cellular processes without significantly disrupting the biological system. frontiersin.org They are designed to exhibit changes in their fluorescent properties—such as intensity, lifetime, or emission/excitation wavelength—in response to specific changes in their local environment. researchgate.net

Significance of pH Measurement in Biological Systems

The concentration of hydrogen ions (pH) is a fundamental and tightly regulated parameter in all living organisms. nih.gov Intracellular pH (pHi) and extracellular pH play crucial roles in a vast array of cellular functions, including enzyme activity, signal transduction, cell growth, apoptosis, and ion transport. researchgate.netfrontiersin.orgnih.gov Deviations from the normal physiological pH range can be indicative of pathological states such as cancer, inflammation, and ischemic stroke. researchgate.netbohrium.com For instance, many cancer cells exhibit an acidic extracellular environment due to altered metabolism. bohrium.com Therefore, the ability to accurately measure pH in real-time within cellular compartments and tissues is of paramount importance for understanding both normal physiology and the mechanisms underlying various diseases. frontiersin.orgnih.gov

Historical Development and Classification of Rhodamine-Based Fluorescent Probes

Rhodamine dyes, first discovered in the late 19th century, represent a major class of fluorescent compounds widely used in biological imaging. nih.govrsc.org Their popularity stems from favorable photophysical properties, including high molar absorptivity, excellent fluorescence quantum yields, and good photostability. nih.govacs.org Over the years, numerous derivatives of the basic rhodamine structure have been synthesized to create probes for a wide range of biological applications. rsc.orgjanelia.org

Rhodamine-based probes can be broadly classified based on their sensing mechanism. acs.orgresearchgate.net Some operate on the principle of photoinduced electron transfer (PET), where the fluorescence is quenched in the "off" state and switched "on" by a change in the analyte concentration, such as pH. nih.govrsc.org Another common mechanism involves a structural change between a non-fluorescent spirolactam form and a fluorescent open-ring quinoid form, a transition that can be triggered by pH changes. acs.orgresearchgate.netrsc.org Other mechanisms include intramolecular charge transfer (ICT) and Förster resonance energy transfer (FRET). researchgate.netnih.gov

Contextualization of 5-(6)-Carboxy RhodFluor within Fluorescent Probe Chemistry

This compound, also known by the trade name SNARF-1, is a fluorescent pH indicator derived from the rhodamine family. myskinrecipes.com It is specifically designed for measuring pH in biological systems. As a carboxy-substituted rhodamine derivative, it belongs to a group of probes that are valuable for their pH-dependent spectral properties. nih.gov The presence of the carboxyl group allows for its conjugation to other molecules, although it is generally considered cell-impermeant in its free acid form. targetmol.com This characteristic makes it particularly useful for studies of extracellular pH or for introduction into cells via microinjection.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H20NO4- |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzoic acid;hydride |

InChI |

InChI=1S/C26H19NO4.H/c1-27(2)16-8-11-21-23(14-16)31-25-18-12-9-17(28)13-15(18)7-10-22(25)24(21)19-5-3-4-6-20(19)26(29)30;/h3-14H,1-2H3,(H,29,30);/q;-1 |

InChI Key |

XULVEFCFZBLKOP-UHFFFAOYSA-N |

Canonical SMILES |

[H-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC4=CC(=O)C=CC4=C3O2)C5=CC=CC=C5C(=O)O |

Origin of Product |

United States |

Chemical and Physical Properties

| Property | Value |

| Systematic Name | Benzenedicarboxylic acid, 4(or 5)-[[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]carbonyl]- |

| Common Name | 5-(and-6)-Carboxy SNARF-1 |

| CAS Registry Number | 126208-12-6 |

| Molecular Formula | C27H19NO6 |

| Molecular Weight | 453.45 g/mol |

| Physical Appearance | Powder |

| Solubility | Soluble in aqueous solutions at pH > 6 |

Data sourced from multiple references. targetmol.combiotium.com

Synthesis and Chemical Structure

The synthesis of carboxy-substituted rhodamine dyes like 5-(6)-Carboxy RhodFluor generally involves the condensation of a substituted aminophenol with a derivative of phthalic anhydride. sioc-journal.cn For 5- and 6-carboxy-X-rhodamines, a common synthetic route involves the symmetrical condensation of two equivalents of an 8-hydroxyjulolidine (B559601) derivative with one equivalent of 4-carboxyphthalic anhydride. nih.govnih.gov This process typically results in a mixture of the 5- and 6-carboxy isomers, which can be challenging to separate. sioc-journal.cn

The core structure of this compound is a xanthene ring, which is the fundamental chromophore responsible for its fluorescence. rsc.org Attached to this xanthene core are amino groups and a carboxyphenyl group. The interplay between the electron-donating amino groups and the electron-withdrawing carboxyphenyl group is crucial for its fluorescent properties and pH sensitivity. The specific positioning of the carboxyl group at either the 5- or 6-position on the pendant phenyl ring gives rise to the isomeric mixture.

Spectroscopic Properties

| Property | Value |

| Excitation Maximum (λex) | ~548 nm |

| Emission Maximum (λem) | ~588 nm and ~638 nm (pH-dependent) |

| Molar Extinction Coefficient (ε) | High, characteristic of rhodamine dyes |

| Quantum Yield (ΦF) | High |

| Fluorescence Lifetime (τF) | Typically in the range of 1-5 nanoseconds |

Note: Exact spectroscopic values can vary depending on the solvent, pH, and specific isomeric form.

The spectroscopic properties of 5-(6)-Carboxy RhodFluor are central to its function as a pH indicator. It exhibits dual emission bands that respond differently to changes in pH. In acidic environments, the fluorescence intensity of the shorter wavelength emission peak (around 588 nm) is higher. As the pH increases towards alkalinity, the intensity of this peak decreases while the intensity of the longer wavelength emission peak (around 638 nm) increases. This ratiometric response, where the ratio of the fluorescence intensities at the two wavelengths is measured, provides a more accurate and reliable determination of pH, as it is less susceptible to variations in probe concentration, photobleaching, and instrument sensitivity. researchgate.net

Mechanism of Action As a Ph Indicator

The pH sensitivity of many rhodamine-based dyes, including 5-(6)-Carboxy RhodFluor, arises from a pH-dependent equilibrium between different chemical forms of the molecule. rsc.org In the case of probes that function via a spirolactam-quinone equilibrium, the protonation state of a functional group, often an amine or a carboxyl group, dictates whether the dye exists in a non-fluorescent, colorless spirolactam form or a highly fluorescent, colored open-ring quinoid form. acs.orgresearchgate.net

For PET-based rhodamine sensors, the protonation of an amino group prevents the transfer of an electron to the excited fluorophore, thus "switching on" the fluorescence. nih.govrsc.org The specific mechanism for this compound involves the protonation and deprotonation of its functional groups, which alters the electronic structure of the xanthene chromophore and consequently its fluorescence emission spectrum, leading to the observed dual-emission ratiometric pH response.

Comparative Analysis and Methodological Advancements

Comparative Performance of 5-(6)-Carboxy RhodFluor with Other pH Probes (e.g., Carboxyfluorescein, BCECF)

The efficacy of a fluorescent pH probe is determined by several key characteristics, including its pKa, photostability, and spectral properties. This compound distinguishes itself from other popular probes like Carboxyfluorescein and 2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) in several ways.

Spectral Properties and pH Sensing Mechanism:

Unlike Carboxyfluorescein and BCECF, which primarily exhibit changes in fluorescence intensity with pH shifts, this compound is a ratiometric dye. nih.govbiotium.combiotium.com This means it displays a pH-dependent shift in its emission spectrum, allowing for the measurement of fluorescence at two different wavelengths. This ratiometric capability offers a significant advantage as it provides a built-in correction for variations in dye concentration, cell path length, and photobleaching, leading to more accurate and reliable intracellular pH measurements. nih.gov

BCECF is a widely used fluorescent pH sensor with a pKa of approximately 6.97, making it highly sensitive to pH changes within the physiological range. biotium.combio-rad.com Its fluorescence intensity increases with rising pH. biotium.combio-rad.com Carboxyfluorescein also functions as a pH indicator with a pKa of about 6.5. biotium.com In contrast, this compound (SNARF-1) exhibits dual emission peaks that respond differently to pH changes, enabling ratiometric analysis. nih.gov However, studies have shown that the intracellular environment can affect the spectral properties and pKa of SNARF-1, potentially leading to inaccurate pH readings if calibration is performed using extracellular dye. nih.gov This effect was found to be minimal for BCECF. nih.gov

Photostability:

Interactive Data Table: Comparison of pH Probes

| Feature | This compound (SNARF-1) | Carboxyfluorescein | BCECF |

| Sensing Mechanism | Ratiometric (Emission Shift) nih.gov | Intensity-based biotium.com | Ratiometric (Excitation Shift) biotium.combio-rad.com |

| pKa | ~7.5 (can be affected by intracellular environment) nih.gov | ~6.5 biotium.com | ~6.97 biotium.combio-rad.com |

| Key Advantage | Ratiometric measurement minimizes artifacts. nih.gov | Simple intensity measurement. | High sensitivity in physiological pH range. biotium.cominterchim.fr |

| Reported Limitation | Intracellular environment can alter spectral properties. nih.gov | Susceptible to variations in dye concentration and photobleaching. | Can accumulate in some organelles, affecting cytosolic measurements. nih.gov |

Development of FRET-Based Systems Incorporating RhodFluor Dyes

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique that allows for the detection of molecular interactions and conformational changes. nih.gov It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. nih.gov Rhodamine dyes, including derivatives of this compound, are frequently employed as either donors or acceptors in FRET-based systems due to their favorable spectral properties. nih.govmdpi.com

The development of FRET-based sensors has opened up new avenues for dynamic cellular imaging. In these systems, a rhodamine dye can be paired with another fluorophore, such as a cyanine (B1664457) dye or a fluorescent protein. nih.govmdpi.com The efficiency of FRET is highly dependent on the distance and orientation between the donor and acceptor, making it a sensitive "molecular ruler." nih.gov For instance, a FRET system for detecting intracellular pH changes has been developed by linking a near-infrared rhodamine donor to a near-infrared cyanine acceptor. mdpi.com Changes in pH can induce conformational changes in the sensor, altering the distance between the donor and acceptor and thus modulating the FRET efficiency. mdpi.com This results in a ratiometric output that is sensitive to pH fluctuations. mdpi.com

Integration with Nanotechnology for Enhanced Sensing Platforms (e.g., Quantum Dot Conjugates)

The integration of fluorescent dyes with nanotechnology has led to the creation of highly sensitive and robust sensing platforms. Quantum dots (QDs), which are semiconductor nanocrystals, have emerged as particularly effective FRET donors due to their high brightness, photostability, and tunable emission spectra. nih.govresearchgate.net

QD-based FRET sensors for pH have been developed by conjugating QDs with pH-sensitive fluorescent proteins or organic dyes. nih.govrsc.org In these constructs, the QD acts as a stable and bright energy donor, while the acceptor's fluorescence is modulated by the surrounding pH. nih.gov For example, a ratiometric pH sensor was created using fluorescein (B123965) isothiocyanate (FITC) conjugated to CdSe/CdZnS nanocrystals. rsc.org Similarly, QD-fluorescent protein FRET probes have demonstrated significantly improved sensitivity and photostability compared to traditional organic dyes for pH imaging. nih.govresearchgate.net

The conjugation of this compound or similar rhodamine dyes to QDs can create powerful nanosensors. The carboxyl group on the dye allows for covalent linkage to the surface of functionalized QDs. nih.gov This approach combines the ratiometric pH sensing capability of the RhodFluor dye with the superior photophysical properties of QDs, leading to enhanced signal-to-noise ratios and long-term imaging stability. nih.govresearchgate.net These nanoplatforms hold great promise for monitoring intracellular pH dynamics with high spatial and temporal resolution. nih.gov

Innovations in Data Acquisition and Analysis for RhodFluor Fluorescence

Advances in data acquisition and analysis are crucial for fully exploiting the potential of fluorescent probes like this compound. Modern data acquisition systems offer high-speed and high-resolution sampling of fluorescence signals, enabling the capture of rapid cellular events. strainsense.co.ukhbm.com These systems can be integrated with various microscopy techniques, including confocal and fluorescence lifetime imaging microscopy (FLIM). bio-rad.comnih.gov

Data Acquisition:

Innovations in data acquisition hardware include the development of modular and versatile systems that can be configured for specific experimental needs. strainsense.co.ukinertia-technology.com For fluorescence microscopy, this translates to features like precise timing control for pulsed laser excitation, synchronized detection across multiple spectral channels, and high-speed data transfer. hamamatsu.combiocompare.com Wireless data acquisition platforms are also emerging, offering greater flexibility in experimental setups. inertia-technology.com

Data Analysis:

The analysis of fluorescence data, particularly for ratiometric probes and FRET-based sensors, has benefited significantly from the development of sophisticated software and algorithms. strainsense.co.uknih.gov For ratiometric imaging with this compound, software can automatically calculate the ratio of fluorescence intensities at two wavelengths, generating a quantitative map of intracellular pH. nih.gov

Furthermore, the application of machine learning and artificial intelligence is revolutionizing fluorescence image analysis. nih.govbiocompare.com These techniques can be used to enhance image quality, automate the identification of cellular structures, and perform complex analyses of large datasets, such as those generated in high-throughput screening applications. biocompare.comfluorescenceinnovations.com For FLIM data, advanced analysis methods can distinguish between different fluorophore populations and probe the molecular environment of the dye. nih.gov

Interactive Data Table: Innovations in Data Acquisition and Analysis

| Innovation | Description | Impact on RhodFluor Fluorescence |

| High-Speed Data Acquisition | Systems capable of rapid sampling and transfer of fluorescence data. strainsense.co.ukhbm.com | Enables the study of fast dynamic processes involving pH changes. |

| Modular DAQ Systems | Configurable hardware for tailored experimental setups. strainsense.co.ukinertia-technology.com | Provides flexibility for integrating RhodFluor with various imaging modalities. |

| Advanced Image Analysis Software | Algorithms for ratiometric calculations, image segmentation, and co-localization analysis. nih.govnih.gov | Facilitates accurate and quantitative interpretation of RhodFluor data. |

| Machine Learning & AI | AI-driven tools for image enhancement, object recognition, and automated analysis. nih.govbiocompare.com | Improves the efficiency and objectivity of analyzing large and complex RhodFluor datasets. |

| FLIM Analysis Techniques | Methods to analyze fluorescence lifetime data, providing information about the probe's microenvironment. nih.gov | Offers an additional dimension of information beyond simple intensity or ratiometric measurements. |

Emerging Research Directions and Future Perspectives

Rational Design of Next-Generation RhodFluor Derivatives with Tuned Properties

The rational design of new fluorescent probes is a key area of research, aiming to create next-generation RhodFluor derivatives with finely tuned properties for specific biological applications. A primary focus is the modulation of the probe's pKa, the pH at which the fluorescent and non-fluorescent forms are in equilibrium. By synthetically modifying the spirolactam ring, which is responsible for the pH-dependent fluorescence, researchers can adjust the pKa to match the pH of specific cellular compartments. mdpi.com

Strategies for tuning the pKa of rhodamine-based probes often involve introducing various chemical groups that exert steric and electronic effects. mdpi.com For instance, the introduction of bulky substituents can alter the stability of the spirolactam ring, thereby shifting the pKa. Similarly, electron-withdrawing or -donating groups can influence the protonation state of the molecule and, consequently, its fluorescent properties. This allows for the development of a library of probes, each optimized for a specific pH range, from acidic organelles like lysosomes to the more neutral cytoplasm. mdpi.comnih.gov

Beyond pKa tuning, research is also directed at improving other photophysical properties such as quantum yield, photostability, and spectral characteristics. By starting with highly photostable and water-soluble fluorophores like Rhodamine 6G, which has a higher fluorescence quantum yield than Rhodamine B, researchers can create more robust and sensitive probes. nih.gov The goal is to develop derivatives that are brighter, more resistant to photobleaching, and have excitation and emission wavelengths that are compatible with advanced imaging techniques and minimize cellular autofluorescence.

Table 1: Strategies for Tuning Rhodamine-Based pH Probes

| Strategy | Effect on Probe Properties | Reference |

| Spirolactam Ring Modification | Alters pKa for targeted pH sensing in specific organelles. | mdpi.com |

| Introduction of Bulky Substituents | Induces steric hindrance to shift the pKa. | mdpi.com |

| Addition of Electron-Withdrawing/Donating Groups | Modifies the electronic environment to fine-tune the pKa. | mdpi.com |

| Use of Alternative Rhodamine Scaffolds (e.g., Rhodamine 6G) | Enhances quantum yield and photostability for improved sensitivity. | nih.gov |

High-Throughput Screening Applications for pH-Modulating Compounds

The pH-sensitive fluorescence of 5-(6)-Carboxy RhodFluor and its derivatives makes them well-suited for high-throughput screening (HTS) assays to identify compounds that modulate intracellular pH. Such assays are crucial for drug discovery efforts targeting diseases associated with pH dysregulation, such as cancer and neurodegenerative disorders. nih.gov In a typical HTS setup, cells loaded with a RhodFluor derivative are exposed to a large library of chemical compounds. Changes in intracellular pH induced by the compounds are detected as alterations in fluorescence intensity, allowing for the rapid identification of potential therapeutic agents. nih.gov

Fluorescence-based assays are a dominant method in HTS due to their high sensitivity, versatility, and non-destructive nature. nih.gov The "off-on" switching mechanism of rhodamine spirolactams, where the probe becomes fluorescent in response to pH changes, provides a clear and robust signal for HTS platforms. nih.gov The development of HTS assays using pH indicators allows for the screening of thousands of compounds in a short period, significantly accelerating the pace of drug discovery. nih.gov

Future developments in this area may involve the use of patient-derived induced pluripotent stem cells (iPSCs) in HTS assays. nih.govnih.gov These cells can be differentiated into specific cell types affected by a particular disease, providing a more physiologically relevant context for screening pH-modulating compounds. By combining the power of iPSC technology with the sensitivity of fluorescent pH probes like this compound, researchers can develop more effective and targeted therapies for a range of diseases.

Advanced Microscopy Techniques for Spatiotemporal pH Mapping

The integration of this compound and its derivatives with advanced microscopy techniques is enabling researchers to map pH changes within living cells with unprecedented spatial and temporal resolution. Techniques such as confocal microscopy allow for the visualization of pH in different subcellular compartments, providing insights into the complex regulation of pH in cellular processes. rsc.org

The development of rhodamine-based probes with improved photostability and brightness is crucial for their application in super-resolution microscopy techniques like STED (Stimulated Emission Depletion) microscopy. These techniques can overcome the diffraction limit of light, allowing for the visualization of cellular structures at the nanoscale. By using photostable dyes, researchers can acquire detailed images of pH distribution in and around these structures.

Furthermore, the ratiometric measurement capabilities of some rhodamine derivatives, where the ratio of fluorescence at two different wavelengths is used to determine pH, offer a more quantitative and reliable method for pH mapping. This approach is less susceptible to variations in probe concentration, excitation intensity, and light scattering. The ongoing development of new probes and their combination with cutting-edge microscopy will continue to provide deeper insights into the dynamic landscape of cellular pH.

Computational and Modeling Approaches for Probe Design and Application

Computational and modeling approaches are becoming increasingly important in the rational design and application of fluorescent probes like this compound. These methods provide valuable insights into the relationship between the chemical structure of a probe and its photophysical properties, including its pH sensitivity. By simulating the behavior of different rhodamine derivatives at the molecular level, researchers can predict their pKa values and other characteristics before they are synthesized in the lab. nih.gov

One computational approach involves calculating the free energy change of the transition between the non-fluorescent spirolactam form and the fluorescent quinone form of the rhodamine dye. nih.gov This allows for the prediction of the pH at which this transition occurs, which corresponds to the pKa of the probe. Such predictive models can significantly accelerate the development of new probes with desired properties by guiding the selection of chemical modifications. nih.gov

In addition to probe design, computational modeling can also aid in the interpretation of experimental data obtained from microscopy studies. By simulating the interaction of the probe with its cellular environment, researchers can better understand the factors that influence its fluorescence and more accurately determine intracellular pH. As computational methods become more powerful and accessible, they will play an increasingly integral role in the development and application of next-generation fluorescent probes for biological research.

Q & A

Basic Research Questions

Q. What is the optimal pH range for 5-(6)-Carboxy RhodFluor in cellular studies, and how is this determined methodologically?

- Answer : The probe operates optimally within pH 7–8, with a pKa of ~7.5, making it suitable for physiological and alkaline pH measurements. To validate this range, researchers should:

- Perform in vitro calibration curves using buffered solutions (e.g., HEPES or PBS) at incremental pH levels.

- Measure emission ratios (excitation: 488/514 nm; emission: 535–580 nm vs. >600 nm) to establish pH-dependent fluorescence shifts .

- Confirm cell viability during loading using acetate modifications (to enhance permeability) and control experiments with pH disruptors (e.g., nigericin) .

Q. How does the cell-impermeant nature of this compound influence experimental design for intracellular pH measurements?

- Answer : The probe’s impermeability necessitates:

- Use of acetoxymethyl (AM) ester derivatives for passive cellular uptake, followed by intracellular esterase cleavage to retain the active form.

- Validation of loading efficiency via fluorescence microscopy or flow cytometry, with controls for extracellular dye retention (e.g., washing with pH-adjusted extracellular buffers) .

- Co-loading with membrane-impermeant viability markers (e.g., propidium iodide) to exclude dead/damaged cells from analysis .

Q. What modifications are available for this compound to enhance cellular retention, and how are they applied experimentally?

- Answer : Key modifications include:

- Succinimidyl ester (SE) : Covalently binds to primary amines (e.g., lysine residues) for long-term retention in fixed cells.

- Maleimide : Targets thiol groups (e.g., cysteine residues) for stable conjugation in live-cell imaging.

- Acetate : Facilitates passive loading via AM esters but requires esterase activity for activation.

- Methodological tip: Compare retention times across modifications using time-lapse imaging and quantify signal loss under varying pH conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pKa values of this compound across different experimental systems?

- Answer : Discrepancies in pKa (~7.2–7.8) may arise from:

- Environmental factors : Ionic strength, temperature, or protein binding (e.g., serum albumin). Address by calibrating in cell-like conditions (e.g., intracellular mimic buffers).

- Spectral overlap : Use ratiometric analysis (e.g., 580 nm/640 nm emission ratio) to minimize artifacts from probe concentration or photobleaching.

- Validation: Cross-reference with orthogonal pH probes (e.g., BCECF) in parallel experiments .

Q. What strategies are recommended for co-loading this compound with other fluorescent probes without spectral interference?

- Answer : To avoid crosstalk:

- Spectral unmixing : Use narrow-band filters or linear unmixing algorithms (e.g., Zeiss Zen or ImageJ plugins) for probes with overlapping emissions (e.g., GFP or CFDA SE).

- Sequential imaging : Prioritize excitation/emission wavelengths (e.g., image RhodFluor first at 514 nm, then CFDA SE at 488 nm).

- Quenching controls : Test for Förster resonance energy transfer (FRET) or collisional quenching by titrating probe concentrations .

Q. What statistical approaches are advised for analyzing ratiometric data from this compound to ensure accuracy in dynamic pH environments?

- Answer :

- Normalization : Express data as emission ratios (e.g., 580 nm/640 nm) to correct for uneven loading or pathlength differences.

- Outlier rejection : Apply Grubbs’ test or robust regression to exclude data points skewed by vesicular trapping or extracellular dye.

- Time-series analysis : Use mixed-effects models to account for intra-experimental variability (e.g., pH fluctuations during metabolic inhibition) .

Methodological Notes

- Calibration curves must be generated for each experimental system (e.g., cell type, buffer composition) to account for microenvironmental variability .

- Photostability : Limit laser exposure to ≤5% power to minimize photobleaching; use antifade reagents (e.g., ascorbic acid) for prolonged imaging .

- Ethical reporting : Disclose all modifications, calibration conditions, and statistical thresholds in publications to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.